3-iodo-N-(pyridin-4-yl)benzamide

Catalog No.
S6033030
CAS No.
M.F
C12H9IN2O
M. Wt
324.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-iodo-N-(pyridin-4-yl)benzamide

Product Name

3-iodo-N-(pyridin-4-yl)benzamide

IUPAC Name

3-iodo-N-pyridin-4-ylbenzamide

Molecular Formula

C12H9IN2O

Molecular Weight

324.12 g/mol

InChI

InChI=1S/C12H9IN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,(H,14,15,16)

InChI Key

QRCDCPGYDROEGT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC=NC=C2

The exact mass of the compound 3-iodo-N-4-pyridinylbenzamide is 323.97596 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Iodo-N-(pyridin-4-yl)benzamide is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a benzamide moiety that is further substituted with a pyridine ring. The molecular formula of this compound is C13H11IN2OC_{13}H_{11}IN_2O, and it has a molecular weight of approximately 304.14 g/mol. The compound is notable for its potential applications in medicinal chemistry and material science due to the presence of both iodine and nitrogen functionalities, which can participate in various

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of the compound according to proper chemical waste disposal regulations.

  • Substitution Reactions: The iodine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.
  • Oxidation and Reduction: The compound can be oxidized to form different derivatives or reduced to modify its functional groups.
  • Coupling Reactions: It can participate in coupling reactions to create more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Research indicates that 3-Iodo-N-(pyridin-4-yl)benzamide exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action typically involves interaction with specific molecular targets within cells, leading to alterations in cellular processes. This makes it a candidate for further investigation in drug development and therapeutic applications.

The synthesis of 3-Iodo-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Iodination of Benzamide: A benzamide precursor is iodinated to introduce the iodine atom.
  • Pyridine Substitution: The pyridine ring is introduced through coupling reactions, often requiring catalysts such as palladium or copper.
  • Purification: The final product is purified using standard techniques like recrystallization or chromatography.

These methods allow for the efficient production of the compound with high yields.

3-Iodo-N-(pyridin-4-yl)benzamide has several applications across various fields:

  • Medicinal Chemistry: It serves as a potential pharmacophore in drug design, particularly for developing new antimicrobial and anticancer agents.
  • Material Science: The compound can be utilized in synthesizing novel materials with unique electronic and optical properties.
  • Chemical Research: It acts as an intermediate in the synthesis of more complex organic molecules.

Studies on the interactions of 3-Iodo-N-(pyridin-4-yl)benzamide with biological targets have revealed insights into its mechanism of action. It binds to specific proteins or enzymes, potentially inhibiting their activity or altering their function. These interactions are crucial for understanding how the compound can be utilized therapeutically.

Several compounds share structural similarities with 3-Iodo-N-(pyridin-4-yl)benzamide. Notable examples include:

Compound NameMolecular FormulaUnique Features
N-(pyridin-4-yl)benzamideC12H10N2OC_{12}H_{10}N_2OLacks iodine substitution; simpler structure
2-Iodo-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamideC13H10IN3OSC_{13}H_{10}IN_3OSContains thiazole; different biological activity
4-Chloro-N-pyridin-3-ylbenzamideC12H9ClN2OC_{12}H_{9}ClN_2OChlorine instead of iodine; different reactivity

Uniqueness

The uniqueness of 3-Iodo-N-(pyridin-4-yl)benzamide lies in its specific combination of iodine substitution and pyridine functionality, which enhances its reactivity and potential biological activity compared to similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and related fields.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

323.97596 g/mol

Monoisotopic Mass

323.97596 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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